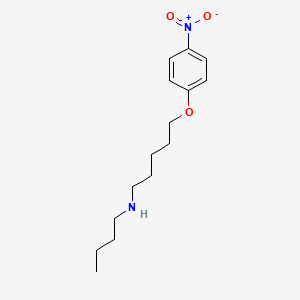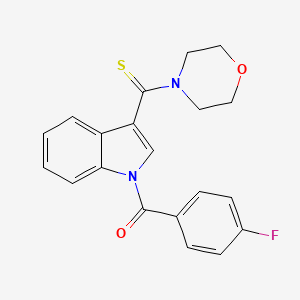
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years. It was first synthesized in 2012 and has been used for research purposes ever since.
作用機序
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole acts as a potent agonist at the CB1 and CB2 receptors, leading to the activation of various signaling pathways in the brain and body. This results in the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and euphoric effects of the drug. This compound also inhibits the uptake of GABA, leading to sedation and hypothermia.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects on the body. It has been shown to cause hypothermia, sedation, and analgesia in animal models. It also affects the immune system by inhibiting cytokine production and reducing inflammation. This compound has been shown to have a high affinity for the CB1 receptor and a moderate affinity for the CB2 receptor, leading to a range of effects on the brain and body.
実験室実験の利点と制限
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole has several advantages for lab experiments, including its high potency and affinity for the CB1 receptor. It is also relatively easy to synthesize and purify, making it a popular choice for researchers. However, there are also limitations to its use, including its potential for abuse and the lack of information on its long-term effects.
将来の方向性
There are several future directions for research on 1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole, including its effects on the immune system and the cardiovascular system. There is also a need for more studies on the long-term effects of synthetic cannabinoids on the brain and body. Additionally, there is a need for more research on the potential therapeutic uses of this compound, particularly in the treatment of pain and inflammation.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in recent years for its potent effects on the brain and body. It has been used extensively in scientific research to study the endocannabinoid system and its effects on the immune system and the cardiovascular system. This compound has several advantages for lab experiments, including its high potency and affinity for the CB1 receptor. However, there are also limitations to its use, including its potential for abuse and the lack of information on its long-term effects. Future research on this compound should focus on its therapeutic potential and its effects on the immune and cardiovascular systems.
合成法
The synthesis of 1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole involves several steps, including the preparation of 4-fluorobenzoyl chloride and 4-morpholinylcarbonyl isothiocyanate, followed by the reaction of these two compounds with 1H-indole. The final product is obtained after purification and characterization using various spectroscopic techniques.
科学的研究の応用
1-(4-fluorobenzoyl)-3-(4-morpholinylcarbonothioyl)-1H-indole has been used extensively in scientific research to study the endocannabinoid system and its effects on the brain and body. It has been shown to bind to the CB1 and CB2 receptors in the brain, leading to a range of effects such as analgesia, sedation, and hypothermia. This compound has also been used to study the effects of synthetic cannabinoids on the immune system and the cardiovascular system.
特性
IUPAC Name |
(4-fluorophenyl)-[3-(morpholine-4-carbothioyl)indol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S/c21-15-7-5-14(6-8-15)19(24)23-13-17(16-3-1-2-4-18(16)23)20(26)22-9-11-25-12-10-22/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYAMBYYVJRWNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

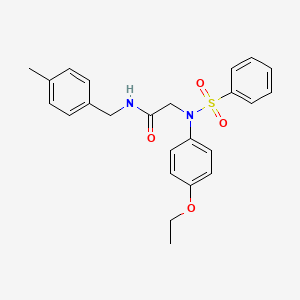
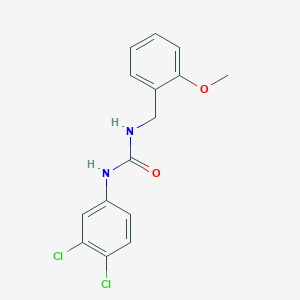
![4-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5006995.png)

![2-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5007009.png)
![3-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-furyl]benzoic acid](/img/structure/B5007015.png)
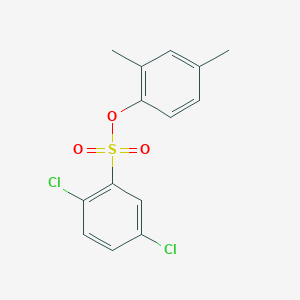
![N-[4-(dimethylamino)phenyl]-N'-(4-phenylbutyl)ethanediamide](/img/structure/B5007039.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5007060.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5007064.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5007072.png)

